4-Nitroimidazole-5-carbonitrile

Overview

Description

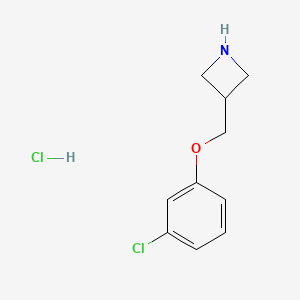

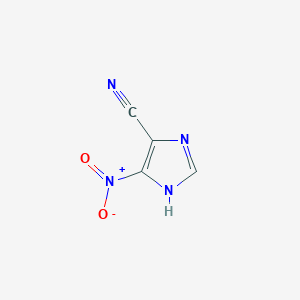

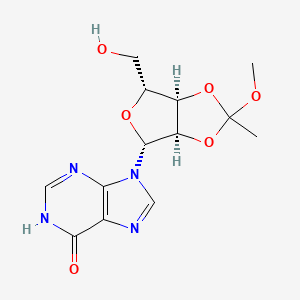

4-Nitroimidazole-5-carbonitrile is a chemical compound with the molecular formula C4H2N4O2 . It has a molecular weight of 138.09 . This compound is a derivative of nitroimidazole, a class of drugs that are frequently used for treating anaerobic infections .

Synthesis Analysis

The synthesis of imidazoles, including this compound, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H, (H,6,7) . This indicates the presence of four carbon atoms, two nitrogen atoms, and two oxygen atoms in the molecule .Chemical Reactions Analysis

Nitroheterocycle antibiotics, particularly 5-nitroimidazoles, are frequently used for treating anaerobic infections . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) .Physical and Chemical Properties Analysis

This compound is a light yellow to brown solid . The storage temperature is room temperature .Scientific Research Applications

Synthesis of Tricyclic Heterocycles

4-Nitroimidazole-5-carbonitrile plays a role in the synthesis of tricyclic heterocycles. The study by Cada, Kramer, Neidlein, and Suschitzky (1990) demonstrates its use in synthesizing angular spiro[cyclohexane-imidazophenothiazine] and angular spiro[cyclohexane-imidazobenzoxadiazole] derivatives. This illustrates its importance in the creation of complex chemical structures, potentially useful in various scientific and industrial applications (Cada et al., 1990).

Prebiotic Synthesis of Purines

In the field of prebiotic chemistry, this compound derivatives are significant. Sanchez, Ferris, and Orgel (1968) discussed the synthesis of these compounds from hydrogen cyanide (HCN) and their subsequent cyclization to purines. This research suggests potential pathways for the prebiotic formation of important biological molecules (Sanchez, Ferris, & Orgel, 1968).

Structural Studies and Antibiotic Resistance

Leiros et al. (2004) explored the structure of 5-Nitroimidazole antibiotics and their resistance mechanisms, emphasizing the significance of 5-nitroimidazole derivatives in the context of antibiotic resistance. This study provides insights into the molecular structures and resistance patterns of these compounds, contributing to the broader understanding of antibiotic resistance mechanisms (Leiros et al., 2004).

DNA Modifications and Reactions

The study by Gu et al. (2002) demonstrates the interaction of peroxynitrite with 5-guanidino-4-nitroimidazole in DNA, revealing the potential DNA modification capabilities of nitroimidazole derivatives. This research highlights the impact of these compounds on DNA stability and the implications for various biological and medical applications (Gu et al., 2002).

Catalytic Applications in Green Chemistry

Zolfigol et al. (2015) explored the use of this compound derivatives in green chemistry, specifically in the synthesis of pyrazole derivatives. This research highlights the potential of these compounds in environmentally friendly chemical processes, emphasizing their role in sustainable chemistry (Zolfigol et al., 2015).

Mechanism of Action

Target of Action

4-Nitroimidazole-5-carbonitrile belongs to the nitroimidazole class of antibiotics . The primary targets of nitroimidazole antibiotics are anaerobic bacteria and protozoa . These microorganisms are responsible for various types of infections, and nitroimidazole antibiotics are frequently used to treat these conditions .

Mode of Action

The mode of action of this compound is similar to other nitroimidazole antibiotics. The nitro group in the compound is converted into nitric oxide (NO) or a related reactive nitrogen species (RNS) through a process known as reductive bioactivation . This process results in the formation of toxic metabolites that cause DNA strand breakage , leading to the death of the microorganisms.

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of the nitro group in the compound. This reduction is mediated by nitroreductases, enzymes that are widely distributed in bacteria . The reduction process leads to the formation of reactive nitrogen species that can cause DNA damage, disrupting the normal functioning of the microorganisms and leading to their death .

Pharmacokinetics

They are distributed widely throughout the body and have low protein binding . Metronidazole, a commonly used nitroimidazole antibiotic, is extensively metabolized by the liver to its hydroxy metabolite, which has biological activity of 30 to 65% and a longer elimination half-life than the parent compound . The majority of metronidazole and its metabolites are excreted in urine and feces .

Result of Action

The result of the action of this compound is the death of the targeted microorganisms. The reactive nitrogen species formed during the reductive bioactivation of the compound cause DNA damage, leading to the death of the microorganisms . This results in the effective treatment of the infections caused by these microorganisms.

Action Environment

The action of this compound, like other nitroimidazole antibiotics, is influenced by the environment within the microorganisms. Nitroimidazole antibiotics are reductively activated in hypoxic cells . Therefore, the efficacy of these antibiotics is influenced by the oxygen levels within the microorganisms. Additionally, factors such as pH and the presence of other substances can also influence the action of these antibiotics.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Nitroimidazole derivatives are being studied for their potential use against neglected tropical protozoan diseases . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKJVQFVZYKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)